An In-depth Technical Guide to the Physical Properties of 4-Hydroxy Triamterene Sulfate, Sodium Salt
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy Triamterene Sulfate, Sodium Salt
This guide provides a comprehensive overview of the core physical properties of 4-Hydroxy Triamterene Sulfate, Sodium Salt, a compound of significant interest in drug development and metabolic studies. As the primary and pharmacologically active metabolite of the potassium-sparing diuretic Triamterene, a thorough understanding of its physicochemical characteristics is paramount for researchers and scientists in the pharmaceutical industry. This document is structured to deliver not just data, but also the underlying scientific rationale for the experimental methodologies employed in determining these properties.
Introduction and Metabolic Context
4-Hydroxy Triamterene Sulfate, Sodium Salt (CAS 73756-87-3) is the major metabolite of Triamterene[1][2][3][4]. The parent drug, Triamterene, is used in the management of hypertension and edema[5][6]. Following oral administration, Triamterene undergoes extensive phase I metabolism, primarily hydroxylation, to form 4-Hydroxytriamterene. This is subsequently conjugated in a phase II reaction to yield the sulfate ester, 4-Hydroxy Triamterene Sulfate[7][8]. Notably, plasma concentrations of this sulfate metabolite are significantly higher than those of the parent compound[1][2][3].
The metabolic conversion of Triamterene to its active sulfate metabolite is a critical aspect of its pharmacokinetic profile. The following diagram illustrates this key metabolic pathway.
Caption: Metabolic pathway of Triamterene to its active sulfate metabolite.
Core Physical Properties
A precise understanding of the physical properties of an active pharmaceutical ingredient (API) or its major metabolites is fundamental for formulation development, bioavailability assessment, and ensuring product quality.
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₁₀N₇NaO₄S | [9][10][11] |
| Molecular Weight | 371.31 g/mol | [9][10][11] |
| Appearance | Light Yellow Solid | [] |
| Melting Point | Predicted: >300°C | [13] |
| pKa | Predicted: 6.25 (for the parent compound, Triamterene, the pKa is 6.2) | [1][13] |
| Solubility | The sulfate ester is nearly twice as soluble in urine as in buffer solution. Urine concentrations have been observed to approach or exceed apparent solubility limits. | [14] |
Spectroscopic Characteristics
Spectroscopic analysis is a cornerstone of pharmaceutical quality control, providing both qualitative and quantitative information.
Pteridine derivatives are known for their fluorescent properties[18][19][20][21][22]. The fluorescence of 4-Hydroxy Triamterene Sulfate is a key characteristic leveraged in its analytical determination in biological fluids.
-
Excitation Wavelength: Approximately 360-365 nm[19]
-
Emission Wavelength: Approximately 440-450 nm[19]
The intrinsic fluorescence of this metabolite allows for highly sensitive and selective quantification, even in complex biological matrices like plasma and urine.
Experimental Protocols: A Field-Proven Approach
The following sections detail the standard, field-proven methodologies for determining the key physical properties of a pharmaceutical compound like 4-Hydroxy Triamterene Sulfate, Sodium Salt. These protocols are designed to ensure data integrity and reproducibility.
Aqueous solubility is a critical determinant of a drug's bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method[23].
Experimental Workflow for Aqueous Solubility Determination
Caption: Workflow for thermodynamic aqueous solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 4-Hydroxy Triamterene Sulfate, Sodium Salt to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the container and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states[13][23].
-
Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation[24].
-
Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. A validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is commonly employed for accurate quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
The melting point is a fundamental physical property used to assess the purity and identity of a crystalline solid[25][26]. The capillary method is the standard pharmacopeial technique[27][28][29].
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 4-Hydroxy Triamterene Sulfate, Sodium Salt sample is a fine, dry powder. If necessary, gently grind the sample to achieve a uniform particle size[27].
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled, slow rate (e.g., 1°C/minute) near the expected melting point to ensure accurate determination[28][29].
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.
The acid dissociation constant (pKa) is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, absorption, and distribution[30][31]. Potentiometric titration is a highly accurate method for pKa determination[32][33][34].
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of 4-Hydroxy Triamterene Sulfate, Sodium Salt in a suitable solvent (e.g., purified water). If solubility is limited, a co-solvent system may be used, and the aqueous pKa can be determined by extrapolation[31][33].
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
pH Monitoring: Continuously measure the pH of the solution using a calibrated pH meter as the titrant is added in small increments[32].
-
Data Plotting: Construct a titration curve by plotting the measured pH against the volume of titrant added.
-
pKa Determination: The pKa is the pH at which the analyte is 50% ionized. This corresponds to the midpoint of the buffer region on the titration curve (the point of half-equivalence)[30]. This point can be accurately determined from the inflection point of the first derivative of the titration curve.
Conclusion
4-Hydroxy Triamterene Sulfate, Sodium Salt, as the principal active metabolite of Triamterene, possesses distinct physical properties that are critical to its pharmacokinetic and pharmacodynamic profile. While some key experimental data, such as a precise melting point and aqueous solubility, are not widely published, this guide provides the established, robust methodologies for their determination. By employing these standardized protocols, researchers in drug development can confidently characterize this and other important pharmaceutical compounds, ensuring the generation of high-quality, reliable data to support their scientific endeavors.
References
-
Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf. [Link]
-
Pharmacokinetics of triamterene and its metabolite in man - PubMed - NIH. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
[Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)] - PubMed. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
-
Pharmacokinetics of Triamterene. [Link]
-
Triamterene : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
-
Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. [Link]
-
Melting Point Determination - Lambda Photometrics Ltd. [Link]
-
UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection - ijpab. [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. [Link]
-
Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - SEDICI. [Link]
-
Fluorescence intensity of each pteridine derivative (1 μM) measured at... - ResearchGate. [Link]
-
(PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]
-
Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC. [Link]
-
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]
-
Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity - ResearchGate. [Link]
-
Aqueous Solubility - Creative Biolabs. [Link]
-
Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed. [Link]
-
UV Spectrophotometry as a Pharmaceutical Testing Solution - HunterLab. [Link]
-
“A Complete Review on UV-Visible Spectroscopic Technique “. [Link]
-
Intrinsic Fluorometric Reporters of Pteridine Reductase 1, a Target for Antiparasitic Agents. [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]
-
Melting Point Determination in Pharmaceutical Industry - NANOLAB. [Link]
-
Metabolic fate and solubility of triamterene--not an explanation for triamterene nephrolithiasis - PubMed. [Link]
-
4-Hydroxy Triamterene Sulfate, Sodium Salt - PubChem. [Link]
-
Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method | Request PDF. [Link]
-
Triamterene – Knowledge and References - Taylor & Francis. [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. [Link]
-
Triamterene and Hydrochlorothiazide Tablets, 37.5 mg/ 25 mg - DailyMed. [Link]
-
Triamterene - Wikipedia. [Link]
-
center for drug evaluation and research - accessdata.fda.gov. [Link]
-
Triamterene - LiverTox - NCBI Bookshelf - NIH. [Link]
-
CAS No : 73756-87-3 | Product Name : 4-Hydroxy Triamterene sulfate, sodium salt. [Link]
-
PRESCRIBING INFORMATION Dyazide (hydrochlorothiazide/triamterene) Capsules DESCRIPTION Each capsule of Dyazide (hydrochlorothia - accessdata.fda.gov. [Link]
Sources
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of triamterene and its metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triamterene and Hydrochlorothiazide Tablets, 37.5 mg/ 25 mg [dailymed.nlm.nih.gov]
- 5. Triamterene - Wikipedia [en.wikipedia.org]
- 6. Triamterene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Triamterene : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. 4-Hydroxy Triamterene Sulfate, Sodium Salt | C12H10N7NaO4S | CID 23719594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy Triamterene Sulfate, Sodium Salt (73756-87-3) for sale [vulcanchem.com]
- 11. 4-Hydroxy Triamterene Sulfate, Sodium Salt | CAS 73756-87-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic fate and solubility of triamterene--not an explanation for triamterene nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpab.com [ijpab.com]
- 16. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. nano-lab.com.tr [nano-lab.com.tr]
- 26. hinotek.com [hinotek.com]
- 27. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 28. thinksrs.com [thinksrs.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. eurjchem.com [eurjchem.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 34. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
